A Technical Guide to the Molecular Structure and Characterization of 2-(4-(Aminomethyl)benzyl)benzoic Acid
A Technical Guide to the Molecular Structure and Characterization of 2-(4-(Aminomethyl)benzyl)benzoic Acid
Introduction
2-(4-(Aminomethyl)benzyl)benzoic acid is a distinct bifunctional organic molecule featuring both a carboxylic acid and a primary amine. Its structure is defined by a benzoic acid core substituted at the ortho-position with a 4-(aminomethyl)benzyl group. This specific arrangement of functional groups—an aromatic carboxylic acid, a flexible benzyl linker, and a basic aminomethyl group—positions it as a valuable, yet not widely documented, building block for various applications in medicinal chemistry and materials science.
Unlike its well-characterized isomer, 4-(aminomethyl)benzoic acid (PAMBA), which is known for its antifibrinolytic properties, the unique ortho-para substitution pattern of 2-(4-(Aminomethyl)benzyl)benzoic acid introduces significant conformational constraints and electronic differences.[1][2][3] This guide provides a comprehensive analysis of its molecular structure, calculated physicochemical properties, and a proposed, field-proven workflow for its definitive characterization, designed for professionals in drug development and chemical research.
Molecular Structure and Identification
The unambiguous identification of 2-(4-(Aminomethyl)benzyl)benzoic acid is predicated on its precise molecular architecture. The IUPAC name dictates the connectivity and spatial relationship of its constituent parts.
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Core Moiety : A benzoic acid, which consists of a benzene ring substituted with a carboxyl group (-COOH).[4]
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Substituent : A benzyl group attached to the C2 position (ortho) of the benzoic acid ring.
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Functionalization : The benzyl group is further substituted at its C4 position (para) with an aminomethyl group (-CH₂NH₂).
This arrangement yields the molecular formula C₁₅H₁₅NO₂ .
Caption: Molecular structure of 2-(4-(Aminomethyl)benzyl)benzoic acid.
Physicochemical Properties (Calculated)
Due to the limited availability of experimental data for this specific isomer, the following properties have been calculated based on its molecular formula, C₁₅H₁₅NO₂. These values are critical for analytical method development, particularly for mass spectrometry.
| Property | Value | Significance in Research |
| Molecular Weight | 241.29 g/mol | Used for standard calculations, solution preparation, and low-resolution mass spectrometry. |
| Monoisotopic Mass | 241.1103 u | Essential for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |
| Molecular Formula | C₁₅H₁₅NO₂ | Defines the elemental makeup of the molecule. |
Proposed Synthesis and Characterization Workflow
For researchers synthesizing or working with this compound, a rigorous and self-validating characterization workflow is paramount. The following protocols are designed to provide unambiguous confirmation of identity, purity, and structure.
Synthesis Rationale
A plausible synthetic route could involve the Suzuki coupling of a protected 2-bromobenzoic acid derivative with a 4-(aminomethyl)benzylboronic acid ester, followed by deprotection. Alternatively, methods analogous to those for related isomers could be adapted, such as the hydrolysis and subsequent ammonization of a cyanobenzyl chloride precursor.[5] The choice of route depends on precursor availability and desired scale.
Definitive Characterization Workflow
This workflow ensures that the synthesized material meets the required standards of identity and purity for downstream applications.
Caption: A self-validating workflow for chemical characterization.
Experimental Protocols
Protocol 3.3.1: High-Resolution Mass Spectrometry (HRMS)
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Objective: To confirm the elemental composition (C₁₅H₁₅NO₂) by obtaining a highly accurate mass measurement.
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Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
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Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.
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Method:
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Infuse the sample at 5 µL/min.
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Acquire data in positive ion mode. The primary amine is readily protonated.
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Scan range: m/z 100-500.
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Validation: The measured m/z for the [M+H]⁺ ion should be 242.1176. This must be within 5 ppm of the calculated value. This tight tolerance provides high confidence in the elemental formula, a cornerstone of trustworthy data.
Protocol 3.3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the specific ortho-para isomeric structure by analyzing proton and carbon environments and their connectivity.
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Instrumentation: 400 MHz (or higher) NMR Spectrometer.
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Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of DMSO-d₆ or MeOD. DMSO is often preferred as it can help resolve exchangeable protons (NH₂ and COOH).
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Expected ¹H NMR Signals (Qualitative):
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Aromatic Protons: Two distinct sets of aromatic signals. The benzoic acid ring protons will show complex splitting patterns due to ortho substitution. The benzyl ring protons will appear as two doublets (an AA'BB' system) characteristic of para-substitution.
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Methylene Protons: Two distinct singlets, each integrating to 2H. One for the benzyl bridge (-CH₂ -Ph) and one for the aminomethyl group (-CH₂ NH₂). Their chemical shifts will differ significantly.
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Exchangeable Protons: A broad singlet for the carboxylic acid proton (-COOH ) and a signal for the amine protons (-NH₂ ).
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Rationale: The presence of two, and only two, distinct methylene singlets, combined with the specific splitting patterns of the two aromatic rings, provides definitive proof of the desired isomeric structure, ruling out other possibilities like 4-(aminomethyl)benzoic acid.
Protocol 3.3.3: High-Performance Liquid Chromatography (HPLC) Purity Assay
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Objective: To quantify the purity of the compound.
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Instrumentation: HPLC system with a UV detector.
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Method:
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Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: 5% B to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Validation: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks. For use in drug discovery, a purity of >95% is typically required.
Scientific Context and Potential Applications
While direct research on 2-(4-(aminomethyl)benzyl)benzoic acid is sparse, its structural motifs suggest several high-potential applications based on established analogs.
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Peptide Synthesis and Peptidomimetics: As an unnatural amino acid, it can be incorporated into peptide chains to introduce specific conformational bends or to act as a unique linker. The ortho-linkage would create a sharp turn, a valuable tool for designing constrained peptides with enhanced biological activity.
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Pharmacological Scaffolding: The molecule combines a carboxylic acid (a common pharmacophore for protein binding) with a primary amine (for salt formation and hydrogen bonding). Its structure is analogous to inhibitors of various enzymes and transporters. For instance, 4-(aminomethyl)benzoic acid is a known inhibitor of the peptide transporter PepT1.[3]
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Materials Science: The bifunctional nature allows it to serve as a monomer in the synthesis of specialized polyamides or as a linker in the creation of metal-organic frameworks (MOFs), where the defined angle of the substituents could lead to novel network topologies.
References
-
PubChem. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526. [Link]
- Google Patents. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid.
-
Wikipedia. Benzoic acid. [Link]
Sources
- 1. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Aminomethyl)benzoic acid | 56-91-7 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]
